3-(1-{[1,1'-Biphenyl]-4-YL}-N-butylformamido)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-YL]propanamide
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Overview
Description
3-(1-{[1,1’-Biphenyl]-4-YL}-N-butylformamido)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-YL]propanamide is a complex organic compound that features a biphenyl group, a butylformamido group, and a thiadiazole ring
Preparation Methods
The synthesis of 3-(1-{[1,1’-Biphenyl]-4-YL}-N-butylformamido)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-YL]propanamide typically involves multiple steps, including the formation of the biphenyl and thiadiazole moieties, followed by their coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The biphenyl and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1-{[1,1’-Biphenyl]-4-YL}-N-butylformamido)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-YL]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(1-{[1,1’-Biphenyl]-4-YL}-N-butylformamido)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-YL]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl and thiadiazole rings can interact with specific sites on these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other biphenyl derivatives and thiadiazole-containing molecules. Compared to these, 3-(1-{[1,1’-Biphenyl]-4-YL}-N-butylformamido)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-YL]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 3-[1,1’-biphenyl]-4-yl-5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole
- 3-[1,1’-biphenyl]-4-yl-5-(2-furyl)-4-(2-methylphenyl)-4H-1,2,4-triazole
This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
858740-02-0 |
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Molecular Formula |
C29H30N4O2S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-butyl-N-[3-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]-3-oxopropyl]-4-phenylbenzamide |
InChI |
InChI=1S/C29H30N4O2S/c1-3-4-19-33(28(35)25-16-14-23(15-17-25)22-8-6-5-7-9-22)20-18-26(34)30-29-32-31-27(36-29)24-12-10-21(2)11-13-24/h5-17H,3-4,18-20H2,1-2H3,(H,30,32,34) |
InChI Key |
ILBZQJGPBREQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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